molecular formula C9H11F5O3S B1424788 3-(4-(Pentafluorosulfanyl)phenoxy)propane-1,2-diol CAS No. 1272542-22-9

3-(4-(Pentafluorosulfanyl)phenoxy)propane-1,2-diol

Cat. No. B1424788
CAS RN: 1272542-22-9
M. Wt: 294.24 g/mol
InChI Key: OOHRSRMBQSIGLR-UHFFFAOYSA-N
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Description

3-(4-(Pentafluorosulfanyl)phenoxy)propane-1,2-diol is a chemical compound with the molecular formula C9H11F5O3S and a molecular weight of 294.24 g/mol . It is available for purchase for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of 3-(4-(Pentafluorosulfanyl)phenoxy)propane-1,2-diol consists of a propane-1,2-diol moiety linked to a 4-(pentafluorosulfanyl)phenoxy group . The exact 3D conformation of the molecule would depend on the spatial arrangement of these groups and the presence of any chiral centers.

Scientific Research Applications

Crystallization and Melting Point Studies

Research has explored the crystallization behavior of compounds related to 3-(4-(Pentafluorosulfanyl)phenoxy)propane-1,2-diol. For instance, Zakharychev et al. (2006) studied the crystallization of various phenoxy propane diols, focusing on melting points and enthalpies, indicating potential applications in material sciences and chemistry (Zakharychev et al., 2006).

Bioremediation of Environmental Pollutants

Chhaya and Gupte (2013) investigated the role of laccase in bioremediating Bisphenol A, a related compound, highlighting the potential environmental applications of similar diols in removing harmful pollutants (Chhaya & Gupte, 2013).

Chemical Synthesis

Karimi et al. (2005) described the use of diols like 3-(4-(Pentafluorosulfanyl)phenoxy)propane-1,2-diol in the chemoselective acetalization of carbonyl compounds, which could be significant in organic synthesis and pharmaceutical applications (Karimi et al., 2005).

Study of Stereoisomers

Bredikhina et al. (2016) conducted research on the synthesis of stereoisomers of certain adrenoceptor antagonists using related diols, indicating the relevance of such compounds in the development of chiral pharmaceuticals (Bredikhina et al., 2016).

Molecular Property Analysis

Sinha et al. (2011) analyzed the molecular properties of methoxyphenoxy propane-1,2-diol, a similar compound, providing insights into the electronic structure and potential applications in molecular engineering and design (Sinha et al., 2011).

Applications in Dermatology

Faergemann et al. (2005) explored the use of propane-1,2-diol derivatives in enhancing percutaneous absorption, which could have implications in transdermal drug delivery systems (Faergemann et al., 2005).

properties

IUPAC Name

3-[4-(pentafluoro-λ6-sulfanyl)phenoxy]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F5O3S/c10-18(11,12,13,14)9-3-1-8(2-4-9)17-6-7(16)5-15/h1-4,7,15-16H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHRSRMBQSIGLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(CO)O)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(Pentafluorosulfanyl)phenoxy)propane-1,2-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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